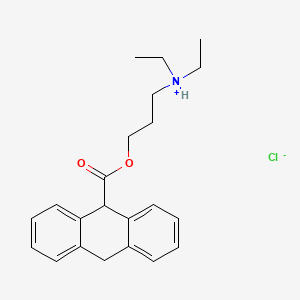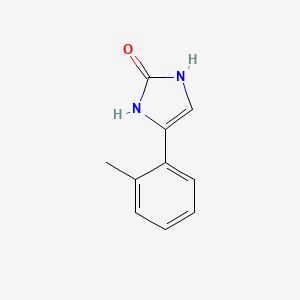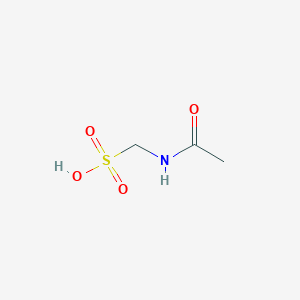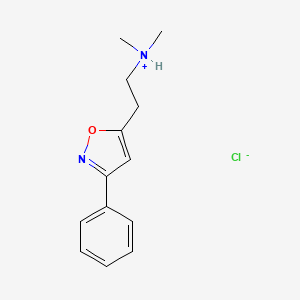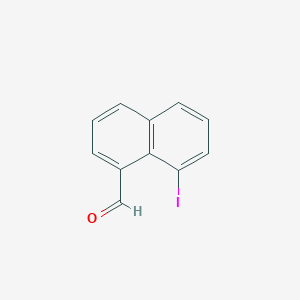
8-Iodonaphthalene-1-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodonaphthalene-1-carboxaldehyde is an organic compound characterized by the presence of an iodine atom attached to the eighth position of a naphthalene ring, with a formyl group at the first position. This compound is a versatile building block in organic synthesis, particularly valued for its ability to undergo various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodonaphthalene-1-carboxaldehyde typically involves the iodination of naphthalene derivatives. One common method includes the reaction of naphthalene with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The formyl group can then be introduced through formylation reactions, such as the Vilsmeier-Haack reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 8-Iodonaphthalene-1-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products: The major products formed from these reactions include various substituted naphthalenes, alcohols, acids, and polycyclic compounds .
Aplicaciones Científicas De Investigación
8-Iodonaphthalene-1-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polycyclic compounds.
Biology: Employed in the development of fluorescent probes and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 8-Iodonaphthalene-1-carboxaldehyde exerts its effects is largely dependent on the specific reactions it undergoesIn coupling reactions, the compound serves as a substrate for the formation of carbon-carbon bonds, mediated by palladium catalysts .
Comparación Con Compuestos Similares
- 8-Bromonaphthalene-1-carboxaldehyde
- 8-Chloronaphthalene-1-carboxaldehyde
- 8-Fluoronaphthalene-1-carboxaldehyde
Comparison: 8-Iodonaphthalene-1-carboxaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes it more reactive in certain substitution and coupling reactions, providing distinct advantages in synthetic applications .
Propiedades
Número CAS |
85864-86-4 |
|---|---|
Fórmula molecular |
C11H7IO |
Peso molecular |
282.08 g/mol |
Nombre IUPAC |
8-iodonaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H7IO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H |
Clave InChI |
PEXFIBRZZRZXGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


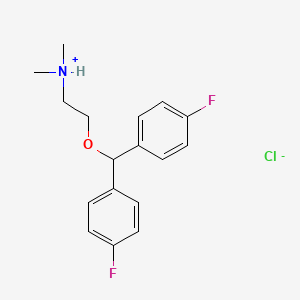


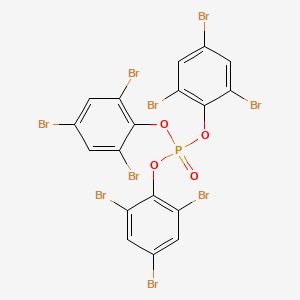
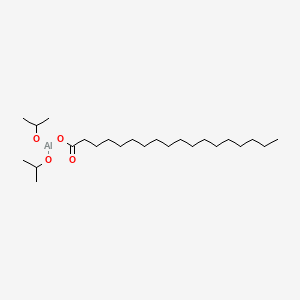

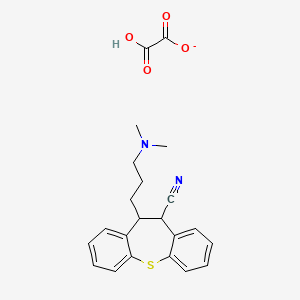
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

